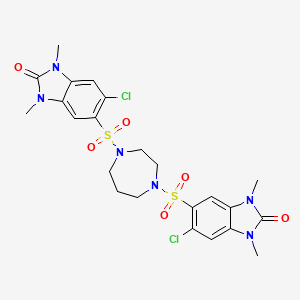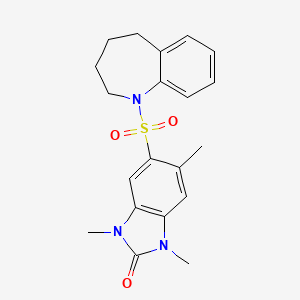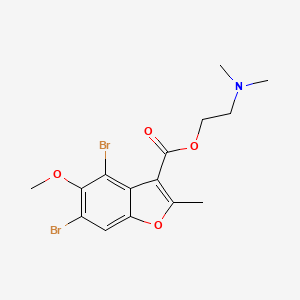![molecular formula C20H16ClN3O4S2 B15002297 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B15002297.png)
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonamide group, and a pyridinylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the Pyridinylsulfanyl Moiety: This step involves the nucleophilic substitution reaction where the pyridinylsulfanyl group is attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(4-chloro-3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(3-chloro-phenyl)-2-(5-pyridin-4-yl-2H-(1,2,4)triazol-3-ylsulfanyl)-acetamide
Uniqueness
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to its combination of a benzoxazine ring and a sulfonamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16ClN3O4S2 |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C20H16ClN3O4S2/c1-12-8-16-15(23-19(25)11-28-16)10-18(12)30(26,27)24-13-5-6-17(14(21)9-13)29-20-4-2-3-7-22-20/h2-10,24H,11H2,1H3,(H,23,25) |
Clé InChI |
SMAGBMOOESQBMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=C(C=C3)SC4=CC=CC=N4)Cl)NC(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)

![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
![1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
![3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide](/img/structure/B15002272.png)

![Ethyl 2-{1,3,6-trimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}acetate](/img/structure/B15002278.png)

![(2S,5S,6S,8S,9S)-2,4,6,8,9-pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-3-ene](/img/structure/B15002285.png)
![1-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-1H-tetrazole](/img/structure/B15002303.png)
